molecular formula C4H7Cl2NO B3003259 N-(2-chloroethyl)-N-methylcarbamoyl chloride CAS No. 408533-17-5

N-(2-chloroethyl)-N-methylcarbamoyl chloride

Cat. No.: B3003259
CAS No.: 408533-17-5
M. Wt: 156.01
InChI Key: IIQVQCNTYAISRM-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-N-methylcarbamoyl chloride: is an organic compound with the molecular formula C4H7Cl2NO It is a derivative of carbamoyl chloride and is characterized by the presence of a chloroethyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{N-methylcarbamoyl chloride} + \text{2-chloroethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloroethyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(2-chloroethyl)-N-methylcarbamic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other amines or alcohols to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

    Condensation Reactions: These reactions often require catalysts such as acids or bases to proceed efficiently.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted carbamoyl chlorides.

    Hydrolysis: Products include N-(2-chloroethyl)-N-methylcarbamic acid and hydrochloric acid.

    Condensation Reactions: Products include various carbamate derivatives.

Scientific Research Applications

Chemistry: N-(2-chloroethyl)-N-methylcarbamoyl chloride is used as an intermediate in the synthesis of other organic compounds. It is particularly useful in the preparation of carbamate derivatives, which have applications in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to modify proteins and other biomolecules through carbamoylation reactions. This modification can alter the activity and function of the biomolecules, providing insights into their biological roles.

Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of drugs

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-N-methylcarbamoyl chloride involves the formation of reactive intermediates that can interact with nucleophiles. The compound can form carbamoylating agents, which can modify nucleophilic sites on biomolecules such as proteins and DNA. This modification can lead to changes in the structure and function of the biomolecules, affecting various biological processes.

Comparison with Similar Compounds

  • N-(2-chloroethyl)-N,N-dimethylcarbamoyl chloride
  • N-(2-chloroethyl)-N-ethylcarbamoyl chloride
  • N-(2-chloroethyl)-N-phenylcarbamoyl chloride

Comparison: N-(2-chloroethyl)-N-methylcarbamoyl chloride is unique due to its specific substitution pattern, which influences its reactivity and applications Compared to its dimethyl and ethyl analogs, the methyl group provides a different steric and electronic environment, affecting the compound’s reactivity

Properties

IUPAC Name

N-(2-chloroethyl)-N-methylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2NO/c1-7(3-2-5)4(6)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQVQCNTYAISRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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